molecular formula C19H18O8 B1250290 6,2'-Dihydroxy-5,7,8,6'-tetramethoxyflavone

6,2'-Dihydroxy-5,7,8,6'-tetramethoxyflavone

Cat. No. B1250290
M. Wt: 374.3 g/mol
InChI Key: FIEOXQXIXIHTRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,2'-Dihydroxy-5,7,8,6'-tetramethoxyflavone is a natural product found in Scutellaria baicalensis with data available.

Scientific Research Applications

Affinities to Benzodiazepine Site of the GABAA Receptor Complex

Research has identified 6,2'-dihydroxy-5,7,8,6'-tetramethoxyflavone as a compound isolated from Scutellaria baicalensis Georgi. This flavone, along with others, has been shown to have affinities for the benzodiazepine site of the GABAA receptor complex. This suggests potential applications in modulating GABAA receptor activities, which are relevant in neurological disorders and mental health conditions (Wang et al., 2002).

Potential Cytotoxic and Anti-HIV-1 Activity

A study on compounds isolated from the leaves and twigs of Gardenia carinata identified 6,2'-dihydroxy-5,7,8,6'-tetramethoxyflavone as one of the flavones exhibiting cytotoxic activity against certain cell lines and inhibiting DNA topoisomerase IIα activity. Additionally, this flavone showed anti-HIV-1 activity in an anti-syncytium assay. These findings indicate its potential in antiviral and anticancer research (Kongkum et al., 2012).

Antitumor Activity

Flavones isolated from Artemisia argyi, including 6,2'-dihydroxy-5,7,8,6'-tetramethoxyflavone, have demonstrated antitumor activity. These compounds inhibited farnesyl protein transferase and showed potential in inhibiting tumor cell proliferation and neovascularization in specific assays. This highlights the flavone's role in cancer research and therapy (Seo et al., 2003).

Microtubule Depolymerization in Cancer Cells

A study on Tanacetum gracile flavonoids, including 6,2'-dihydroxy-5,7,8,6'-tetramethoxyflavone, found that these compounds modulate microtubule depolymerization and activate the mitotic spindle checkpoint in human breast cancer cells. Their binding interactions with tubulin suggest a potential mechanism for cancer cell apoptosis, positioning these flavones as candidates for chemopreventive agents (Sinha et al., 2015).

properties

Product Name

6,2'-Dihydroxy-5,7,8,6'-tetramethoxyflavone

Molecular Formula

C19H18O8

Molecular Weight

374.3 g/mol

IUPAC Name

6-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-5,7,8-trimethoxychromen-4-one

InChI

InChI=1S/C19H18O8/c1-23-11-7-5-6-9(20)13(11)12-8-10(21)14-16(24-2)15(22)18(25-3)19(26-4)17(14)27-12/h5-8,20,22H,1-4H3

InChI Key

FIEOXQXIXIHTRL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)O)OC)OC)O

synonyms

6,2'-DH-TMF
6,2'-dihydroxy-5,7,8,6'-tetramethoxyflavone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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